molecular formula C11H10N2O B10975092 (3-methylphenyl)(1H-pyrazol-1-yl)methanone

(3-methylphenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B10975092
M. Wt: 186.21 g/mol
InChI Key: BERPWSCSHZNKMW-UHFFFAOYSA-N
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Description

(3-methylphenyl)(1H-pyrazol-1-yl)methanone is a heterocyclic compound that features a pyrazole ring attached to a methanone group, which is further connected to a 3-methylphenyl group. This compound is part of a broader class of pyrazole derivatives known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 3-methylbenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-methylphenyl)(1H-pyrazol-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-methylphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
  • (3-(1H-pyrazol-1-yl)phenyl)methanol
  • (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Uniqueness

(3-methylphenyl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(3-methylphenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C11H10N2O/c1-9-4-2-5-10(8-9)11(14)13-7-3-6-12-13/h2-8H,1H3

InChI Key

BERPWSCSHZNKMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C=CC=N2

Origin of Product

United States

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